(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring a benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzo[d]thiazole ring.
Introduction of the Diphenylacetyl Group: This step involves the acylation of the benzo[d]thiazole derivative with 2,2-diphenylacetyl chloride under basic conditions.
Formation of the Imino Group: The imino group is introduced by reacting the acylated benzo[d]thiazole with an appropriate amine.
Methylation and Sulfonylation: The final steps involve methylation of the carboxyl group and sulfonylation of the benzo[d]thiazole ring, typically using methyl iodide and a sulfonyl chloride, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution often requires catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which (Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate exerts its effects depends on its interaction with molecular targets. The compound’s imino and sulfonyl groups are likely involved in binding to specific enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate: shares similarities with other benzo[d]thiazole derivatives, such as:
Uniqueness
What sets this compound apart is the combination of its structural features, including the (Z)-configuration, the presence of both imino and sulfonyl groups, and the diphenylacetyl moiety. These features confer unique reactivity and potential biological activity, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
methyl 2-[2-(2,2-diphenylacetyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S2/c1-32-22(28)16-27-20-14-13-19(34(2,30)31)15-21(20)33-25(27)26-24(29)23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,23H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHMJNHNAORWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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